

Spectroscopic Analysis of Boc-Thr-OH: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-tert-butoxycarbonyl-L-threonine (**Boc-Thr-OH**), a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of **Boc-Thr-OH**, offering key data for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Boc-Thr-OH** in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Boc-Thr-OH** exhibits characteristic signals corresponding to the protons in the threonine backbone and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 1H NMR Data for **Boc-Thr-OH**



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
-C(CH ₃) ₃ (Boc)	~1.45	Singlet	-
-CH₃ (Threonine)	~1.20	Doublet	~6.3
α-CH	~4.25	Doublet of Doublets	~4.5, ~2.0
β-СН	~4.15	Multiplet	-
-NH	~5.50	Doublet	~8.0
-OH (Threonine)	Variable	Broad Singlet	-
-OH (Carboxylic Acid)	Variable	Broad Singlet	-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to the molecular environment.

Table 2: 13C NMR Data for Boc-Thr-OH

Carbon Assignment	Chemical Shift (δ, ppm)	
-C(CH ₃) ₃ (Boc)	~28.5	
-C(CH₃)₃ (Boc, quaternary)	~80.0	
-CH₃ (Threonine)	~20.0	
α-СН	~59.0	
β-СН	~68.0	
C=O (Boc)	~156.0	
C=O (Carboxylic Acid)	~174.0	



Note: The solvent can influence the chemical shifts of the carbonyl carbons due to interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in **Boc-Thr-OH**. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the molecule.

Table 3: FT-IR Spectral Data for Boc-Thr-OH

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300-2500 (broad)	O-H stretch	Carboxylic Acid
~3400 (broad)	O-H stretch	Alcohol
~3350	N-H stretch	Amide
~2980, 2930	C-H stretch	Alkanes
~1740	C=O stretch	Carboxylic Acid
~1690	C=O stretch	Urethane (Boc)
~1520	N-H bend	Amide
~1160	C-O stretch	Urethane (Boc)

Experimental Protocols NMR Spectroscopy

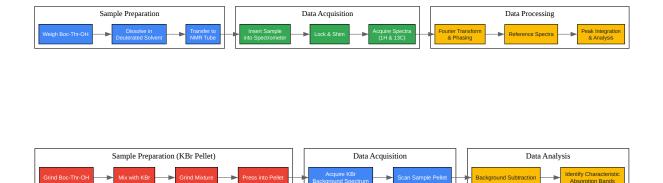
Sample Preparation:

- Weigh 5-10 mg of **Boc-Thr-OH** into a clean, dry NMR tube.
- Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.



Instrumental Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 (signal-to-noise dependent).
 - Relaxation Delay: 1-5 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.



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